![molecular formula C14H19N3O B5645856 N'-(1-benzyl-4-piperidinylidene)acetohydrazide](/img/structure/B5645856.png)
N'-(1-benzyl-4-piperidinylidene)acetohydrazide
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Overview
Description
N'-(1-benzyl-4-piperidinylidene)acetohydrazide and related compounds have been synthesized and studied for their pharmacological potential, including anti-acetylcholinesterase activity, which is relevant for Alzheimer's disease treatment, and other neurological conditions. The synthesis of these compounds involves multiple steps, starting from base piperidine derivatives and proceeding through various modifications to introduce functional groups that enhance their activity and specificity (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of N'-(1-benzyl-4-piperidinylidene)acetohydrazide derivatives often begins with the preparation of base piperidine structures, which are then modified with benzyl and acylhydrazone groups. This process involves nucleophilic addition, acylation, and subsequent modifications to introduce the desired substituents. For example, the synthesis of potent acetylcholinesterase inhibitors starts with 1-benzyl piperidine and incorporates various functional groups to increase efficacy (Dias Viegas et al., 2018).
Molecular Structure Analysis
The molecular structure of N'-(1-benzyl-4-piperidinylidene)acetohydrazide derivatives has been elucidated through techniques such as X-ray crystallography, showing the importance of the benzylidene linkage and the acetohydrazide moiety in their biological activity. The configuration about the C=N bond and the inclination of rings play a significant role in their pharmacological profile (Quoc et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that are crucial for their biological activity, including interactions with enzymes like acetylcholinesterase. Their ability to inhibit these enzymes is attributed to their specific chemical structures, which allow for effective binding and inhibition. The introduction of substituents has been shown to dramatically enhance this activity (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, influence the pharmacokinetics and bioavailability of these compounds. For instance, modifications in the molecular structure can lead to differences in solubility, which is critical for their effectiveness as drugs (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, play a vital role in the therapeutic potential of N'-(1-benzyl-4-piperidinylidene)acetohydrazide derivatives. Their interaction with biological targets is influenced by these properties, which are carefully optimized during the synthesis process to ensure high efficacy and specificity (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12(18)15-16-14-7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRHCAABQXSFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-Benzylpiperidin-4-ylidene)acetohydrazide |
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